molecular formula C17H13ClO4S B3460994 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate

Cat. No. B3460994
M. Wt: 348.8 g/mol
InChI Key: CJPKGGWZOQDEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate, also known as CPT, is a synthetic compound that has been widely used in scientific research. It is a member of the coumarin family and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and topoisomerase I, which is involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and to carefully monitor the dose and duration of this compound treatment in lab experiments.

Future Directions

There are several future directions for the study of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4S/c1-2-4-10-7-16(19)21-13-9-14(12(18)8-11(10)13)22-17(20)15-5-3-6-23-15/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKGGWZOQDEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate
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6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate
Reactant of Route 6
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate

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